(5-Chloro-4-methylpyridin-3-YL)methylamine
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Overview
Description
(5-Chloro-4-methylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methylpyridin-3-YL)methylamine typically involves the chlorination of 4-methylpyridine followed by amination. One common method includes the reaction of 4-methylpyridine with chlorine gas to form 5-chloro-4-methylpyridine. This intermediate is then reacted with methylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-4-methylpyridin-3-YL)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-4-methylpyridin-3-yl)(morpholino)methanone
- (5-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone
Uniqueness
(5-Chloro-4-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(5-chloro-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2,9H2,1H3 |
InChI Key |
JJXIWAZPANCTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1CN)Cl |
Origin of Product |
United States |
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